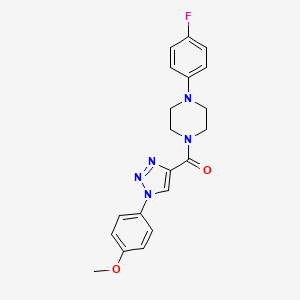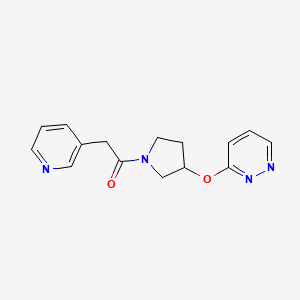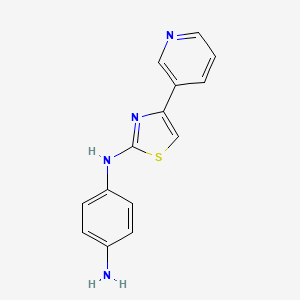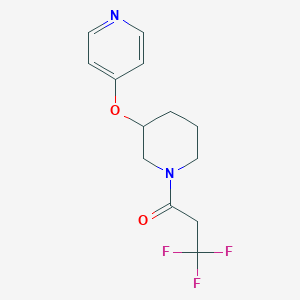
3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. TFP belongs to the class of compounds called piperidines, which have been extensively studied for their therapeutic properties.
Scientific Research Applications
Synthetic Chemistry Applications
Catalysis and Cyclisation : Trifluoromethanesulfonic acid has been identified as an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines and homopiperidines, demonstrating the utility of trifluoro derivatives in facilitating complex cyclisation reactions and the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a trifluoromethyl-containing building block for the synthesis of trifluoromethyl-substituted aminopyrroles, showcasing the role of trifluoromethyl derivatives in the preparation of complex organic compounds (Khlebnikov et al., 2018).
Formation of Heterocycles : CF3-substituted vinyl diphenylsulfonium triflate is utilized for the annulation and formation of α-CF3 substituted, epoxide-fused heterocycles like pyrrolidines, piperidines, and tetrahydrofurans, highlighting the compound's utility in creating valuable heterocyclic building blocks (Fritz et al., 2012).
Fluorination Processes : Studies on the fluorination of pyridine and related compounds have produced a variety of fluorinated derivatives, including bis(trifluoromethyl)amine and pentafluoropyridine, indicating the compound's relevance in fluorination chemistry and the synthesis of polyfluorinated compounds (Plevey, Rendell, & Tatlow, 1982).
Pharmacological Applications
Antimalarial Agents : Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating the potential of trifluoromethyl-substituted compounds in developing new antimalarial agents (Mendoza et al., 2011).
properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)8-12(19)18-7-1-2-11(9-18)20-10-3-5-17-6-4-10/h3-6,11H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWODEBRJZDWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
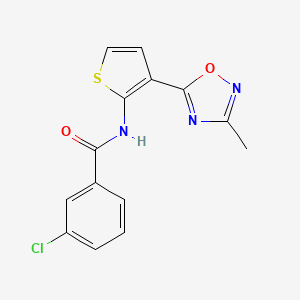
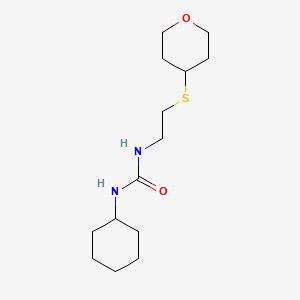

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)
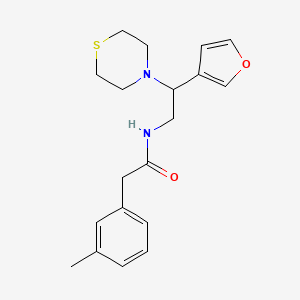
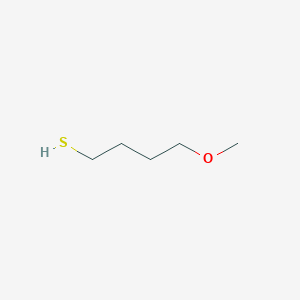
![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)
